molecular formula C12H8N2O3 B14848167 6-(3-Nitrophenyl)nicotinaldehyde

6-(3-Nitrophenyl)nicotinaldehyde

Cat. No.: B14848167
M. Wt: 228.20 g/mol
InChI Key: RVFLOJGSPYNECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Nitrophenyl)nicotinaldehyde (CAS 52583-70-7) is a specialized organic compound with a molecular weight of 228.20 g/mol and the molecular formula C12H8N2O3 . This chemical features a nicotinaldehyde core—a pyridine ring bearing a formyl group—that is linked to a 3-nitrophenyl substituent, a structure verified by its SMILES code: O=CC1=NC(C2=CC=CC( N+ =O)=C2)=CC=C1 . As a bifunctional molecule containing both an aldehyde and a nitro-aromatic group, it serves as a versatile building block in organic synthesis and medicinal chemistry research . The aldehyde group is a highly reactive site amenable to numerous transformations, most notably condensation reactions to form Schiff bases, or serving as a precursor to heterocyclic scaffolds. The nitrophenyl moiety can be reduced to an aniline, providing a handle for further functionalization via amide bond formation or diazonium chemistry. While specific biological data for this compound is not widely published, its structure suggests potential as a key intermediate in the design and synthesis of more complex molecules for various research applications, such as the development of kinase inhibitors or fluorescent probes . Researchers value this compound for its utility in constructing molecular libraries and exploring structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

6-(3-nitrophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8N2O3/c15-8-9-4-5-12(13-7-9)10-2-1-3-11(6-10)14(16)17/h1-8H

InChI Key

RVFLOJGSPYNECR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (5–10 mol%) are effective for aryl-aryl bond formation.
  • Base : Aqueous Na₂CO₃ or Cs₂CO₃ (2–3 equiv) facilitates transmetallation.
  • Solvent : A mix of toluene/ethanol (1:1) or DME/H₂O ensures solubility and reactivity.
  • Temperature : Reactions proceed at 80–110°C under inert atmosphere for 6–12 hours.

The mechanism involves oxidative addition of the bromonicotinaldehyde to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product. The aldehyde group remains intact under these mild conditions.

Experimental Data

Parameter Value
Starting Material 6-Bromo-3-pyridinecarboxaldehyde
Coupling Partner 3-Nitrophenylboronic acid
Yield 70–85%
Purity (HPLC) >95%

Advantages : High regioselectivity, compatibility with sensitive functional groups.
Limitations : Requires anhydrous conditions and expensive catalysts.

Direct Nitration of 6-Phenylnicotinaldehyde

An alternative route involves electrophilic aromatic nitration of 6-phenylnicotinaldehyde. This method is less favored due to challenges in controlling nitro group placement.

Reaction Conditions

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 ratio) at 0–5°C.
  • Regioselectivity : The phenyl group’s meta-directing nature favors 3-nitrophenyl formation, but competing ortho/para products are common.

Experimental Data

Parameter Value
Starting Material 6-Phenylnicotinaldehyde
Yield (Desired Product) 30–45%
Major Byproduct 2-Nitrophenyl isomer (20–25%)

Advantages : Single-step synthesis from a simple precursor.
Limitations : Poor yield, difficult purification.

Condensation and Subsequent Functionalization

A multi-step approach involves constructing the pyridine core with pre-installed nitro and aldehyde groups.

Step 1: Hantzsch Dihydropyridine Synthesis

React ethyl 3-nitrobenzoylacetate with ammonium acetate and nicotinaldehyde under reflux to form a dihydropyridine intermediate.

Step 2: Oxidation to Pyridine

Oxidize the dihydropyridine using MnO₂ or DDQ to yield the aromatic pyridine derivative.

Experimental Data

Parameter Value
Overall Yield 40–50%
Key Challenge Over-oxidation of aldehyde

Advantages : Modular framework for analog synthesis.
Limitations : Low efficiency, multiple purification steps.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Suzuki Coupling 70–85 >95 High Moderate
Direct Nitration 30–45 80–90 Low High
Hantzsch Synthesis 40–50 85–90 Moderate Low

Key Insight : The Suzuki-Miyaura method is optimal for large-scale production due to its reproducibility and high yield.

Emerging Techniques and Innovations

Microwave-Assisted Suzuki Coupling

Recent studies show that microwave irradiation (150°C, 20 min) reduces reaction time to <1 hour while maintaining yields of 75–80%.

Flow Chemistry Approaches

Continuous-flow systems with immobilized Pd catalysts enhance throughput and reduce metal leaching.

Scientific Research Applications

6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-NITRO-PHENYL)-PYRIDINE-3-CARBALDEHYDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(3-Nitrophenyl)nicotinaldehyde with structurally related nicotinaldehyde derivatives, focusing on substituent effects, biological activity, synthesis, and applications.

Structural and Electronic Effects

Substituents on the phenyl ring or pyridine core significantly alter physicochemical properties:

  • 6-(3-Fluorophenyl)nicotinaldehyde (CAS 898795-81-8): The electron-withdrawing fluoro (-F) group enhances electrophilicity at the aldehyde moiety, improving reactivity in conjugation reactions (e.g., oxime formation for radiopharmaceuticals) .
  • 6-(3-Trifluoromethylphenoxy)nicotinaldehyde: The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and steric bulk, which may reduce enzymatic degradation .
  • This compound: The nitro group (-NO₂) is strongly electron-withdrawing, polarizing the aldehyde for nucleophilic attacks and stabilizing intermediates in NAD biosynthesis or inhibition pathways .

Table 1: Key Properties of this compound and Analogs

Compound Substituent Key Property/Application Reference
This compound 3-NO₂ Potential NAD modulation, enzyme inhibition
6-(3-Fluorophenyl)nicotinaldehyde 3-F High radiochemical yield (50 ± 9%)
6-(4-Methylphenoxy)nicotinaldehyde 4-CH₃ (phenoxy) Improved lipophilicity
5-Bromo-nicotinaldehyde 5-Br Reduced nicotinamidase inhibition (Ki 0.72 µM)

Q & A

Q. What are the established synthetic routes for 6-(3-Nitrophenyl)nicotinaldehyde, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging its nitro group as a directing moiety. A rapid method involves precursor functionalization using quaternary ammonium salts (e.g., 6-(N,N,N-trimethylamino)nicotinaldehyde trifluoromethanesulfonate) followed by radio-fluorination or nitro-group introduction via electrophilic substitution. The "Sep-Pak" cartridge method significantly reduces synthesis time (from 90 to 30 minutes) and improves radiochemical yields (50 ± 9%, decay-corrected) by optimizing solvent systems (e.g., 1:4 acetonitrile:t-butanol) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic nitrophenyl integration.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for exact mass determination (e.g., molecular ion [M+H]+ at m/z 243.05).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients, monitoring at 254 nm .

Advanced Research Questions

Q. How can this compound be utilized in the design of radiolabeled probes for imaging studies?

The aldehyde group enables conjugation with aminooxy-functionalized ligands (e.g., maleimide derivatives) to create 18^{18}F-labeled prosthetic groups. For example, 6-[18^{18}F]fluoronicotinaldehyde reacts with 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione to form stable oxime linkages, achieving >80% radiochemical conversion. This approach is critical for PET tracer development, particularly in cancer targeting .

Q. What role does the nitro group play in modulating the compound’s reactivity in heterocyclic synthesis?

The nitro group enhances electrophilicity at the pyridine ring’s 2- and 4-positions, facilitating nucleophilic attacks. For instance, it participates in cyclocondensation reactions with diamines to yield benzimidazole derivatives (e.g., 1-phenyl-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-5-amine), which exhibit cardiomyocyte differentiation activity in stem cells .

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) at the M06/6-311G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and nonlinear optical (NLO) properties. For analogous nitrophenyl derivatives, computational studies reveal strong intramolecular charge transfer (ICT) between the nitro and aldehyde groups, guiding material science applications .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Variability in yields (e.g., 50 ± 9% in radio-fluorination) arises from precursor purity, solvent choice, and reaction time. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing precursor loading (10 mg vs. 5 mg) improves radiochemical conversion by 20% .

Q. How does this compound interact with enzymatic systems, and what are its implications for inhibitor design?

The aldehyde group acts as a competitive inhibitor in nicotinamidases by forming reversible Schiff bases with catalytic lysine residues. Fluorescence plate reader assays (e.g., for Plasmodium falciparum nicotinamidase) show dose-dependent inhibition (IC50_{50} ~10 µM), suggesting utility in antimalarial drug development .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions to prevent aldehyde oxidation.
  • Characterization : Use deuterated DMSO for NMR to avoid aldehyde proton exchange with water.
  • Radiolabeling : Employ anion-exchange cartridges (PS-HCO3_3) for efficient 18^{18}F incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.